molecular formula C20H18N2O4S B1618190 Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-N-(phenylmethyl)- CAS No. 22019-64-3

Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-N-(phenylmethyl)-

Cat. No.: B1618190
CAS No.: 22019-64-3
M. Wt: 382.4 g/mol
InChI Key: VWPDFYRRQUHOKR-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-N-(phenylmethyl)- is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This specific compound features a benzenesulfonamide core with various substituents, including a methyl group, a nitrophenyl group, and a phenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-N-(phenylmethyl)- typically involves multiple steps:

    Sulfonation: The sulfonamide group is introduced by reacting the nitrated benzene with chlorosulfonic acid, followed by neutralization with ammonia or an amine.

    Alkylation: The final step involves the alkylation of the sulfonamide with benzyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration and Sulfonation: Using large reactors to handle the exothermic reactions safely.

    Purification: Employing techniques such as recrystallization and chromatography to ensure high purity.

    Quality Control: Implementing rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-N-(phenylmethyl)- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydroxide, various nucleophiles.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products

    Reduction: 4-methyl-N-(4-aminophenyl)-N-(phenylmethyl)benzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: 4-carboxy-N-(4-nitrophenyl)-N-(phenylmethyl)benzenesulfonamide.

Scientific Research Applications

Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-N-(phenylmethyl)- has several applications in scientific research:

    Medicinal Chemistry: Used as a precursor in the synthesis of antibacterial agents.

    Biological Studies: Employed in studies to understand the interaction of sulfonamides with biological targets.

    Industrial Chemistry: Utilized in the development of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-N-(phenylmethyl)- involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: The parent compound without the additional substituents.

    4-Methylbenzenesulfonamide: Similar structure but lacks the nitrophenyl and phenylmethyl groups.

    N-(4-Nitrophenyl)benzenesulfonamide: Lacks the methyl and phenylmethyl groups.

Uniqueness

Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-N-(phenylmethyl)- is unique due to its combination of substituents, which confer specific chemical properties and biological activities. The presence of the nitrophenyl group enhances its electron-withdrawing capability, while the phenylmethyl group increases its lipophilicity, potentially improving its interaction with biological membranes.

Properties

IUPAC Name

N-benzyl-4-methyl-N-(4-nitrophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-16-7-13-20(14-8-16)27(25,26)21(15-17-5-3-2-4-6-17)18-9-11-19(12-10-18)22(23)24/h2-14H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPDFYRRQUHOKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066749
Record name Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-N-(phenylmethyl)-
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Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22019-64-3
Record name 4-Methyl-N-(4-nitrophenyl)-N-(phenylmethyl)benzenesulfonamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-N-(phenylmethyl)-
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Record name Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-N-(phenylmethyl)-
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Record name Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-N-(phenylmethyl)-
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Record name N-benzyl-4'-nitrotoluene-p-sulphonanilide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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